molecular formula C16H16O3 B024728 Ethyl 2-(2-phenylphenoxy)acetate CAS No. 107352-46-5

Ethyl 2-(2-phenylphenoxy)acetate

Cat. No.: B024728
CAS No.: 107352-46-5
M. Wt: 256.3 g/mol
InChI Key: WJHXOCAUBKXUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-phenylphenoxy)acetate is an organic compound with the molecular formula C16H16O3. It is an ester derivative of 2-phenylphenol and is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is characterized by its biphenyl structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-phenylphenoxy)acetate typically involves the esterification of 2-phenylphenol with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:

    Starting Materials: 2-phenylphenol and ethyl bromoacetate.

    Reaction Conditions: The reaction is conducted in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures (around 60-80°C) for several hours.

    Catalysts and Reagents: Potassium carbonate is used as a base to neutralize the hydrogen bromide formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-phenylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 2-(2-phenylphenoxy)acetic acid.

    Reduction: 2-(2-phenylphenoxy)ethanol.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Ethyl 2-(2-phenylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(2-phenylphenoxy)acetate is primarily related to its ability to undergo various chemical transformations. The biphenyl structure allows it to interact with different molecular targets, including enzymes and receptors. The ester group can be hydrolyzed to release 2-phenylphenol, which may exhibit biological activity by interacting with cellular pathways.

Comparison with Similar Compounds

Ethyl 2-(2-phenylphenoxy)acetate can be compared with other ester derivatives of biphenyl compounds:

    Ethyl 2-(4-phenylphenoxy)acetate: Similar structure but with the phenyl group in the para position, which may affect its reactivity and biological activity.

    Mthis compound: The methyl ester variant, which may have different physical properties and reactivity due to the shorter alkyl chain.

    Ethyl 2-(2-biphenylyloxy)acetate: Another biphenyl ester with potential differences in chemical behavior and applications.

Properties

IUPAC Name

ethyl 2-(2-phenylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-18-16(17)12-19-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHXOCAUBKXUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 10 ml of acetonitrile, 1.0 g of o-phenylphenol and 1.29 ml of ethyl bromoacetate were added in the presence of 1.76 ml of 1,8-diazabicyclo[5.4.0]-7-undecene (DBU) and the resultant mixture was refluxed for 8 hr. The reaction mixture was treated similarly to that in Example 28 (Process 2) to give 1.46 g of ethyl o-phenylphenoxyacetate. The ester was dissolved in 30 ml of ethanol, mixed with 10.8 ml of 1N-NaOH aqueous solution and stirred for 12 hr. The reaction mixture was evaporated under reduced pressure, acidified by the addition of 1N-HCl and extracted with ethyl acetate. The extract was washed with saturated sodium chloride aqueous solution and dried over anhydrous sodium sulfate. The dried solution was evaporated under reduced pressure and o-phenylphenoxyacetic acid was crystallized as DCHA salt from ether with the yield of 1.59 g.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.29 mL
Type
reactant
Reaction Step Two
Quantity
1.76 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-phenylphenoxy)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-phenylphenoxy)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(2-phenylphenoxy)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(2-phenylphenoxy)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(2-phenylphenoxy)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(2-phenylphenoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.